2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
2-(4-(Isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine scaffold linked to an acetamide group and a para-substituted isopropylsulfonylphenyl moiety.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)25(23,24)17-5-3-14(4-6-17)11-18(22)20-15-8-10-21-16(12-15)7-9-19-21/h3-7,9,13,15H,8,10-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOLYHGPYQYMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is the Hepatitis B Virus (HBV) core protein. This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound interacts with the HBV core protein by acting as a conformational regulator. This interaction effectively inhibits a wide range of nucleoside-resistant HBV mutants.
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By interacting with the HBV core protein, it disrupts the normal functioning of the virus and prevents it from replicating.
Pharmacokinetics
In an hbv aav mouse model, the lead compound was shown to inhibit hbv dna viral load through oral administration, suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HBV replication. This is achieved by disrupting the normal conformation of the HBV core protein, thereby preventing the virus from replicating and spreading.
Biological Activity
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H25NO4S
- Molecular Weight : 375.48 g/mol
- CAS Number : 20884-90-6
- Density : 1.174 g/cm³
- Boiling Point : 541.2 °C at 760 mmHg
- Flash Point : 281.1 °C
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in pain and inflammation pathways. The presence of the isopropylsulfonyl group enhances its lipophilicity, potentially improving its bioavailability and binding affinity to target proteins.
Analgesic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant analgesic properties. For instance, a study involving the acetic acid-induced writhing test demonstrated that related compounds showed a reduction in pain responses comparable to established analgesics like diclofenac sodium .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed through various in vitro and in vivo models. In particular, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies suggest that it may bind effectively to COX-2 with an IC50 value lower than that of celecoxib, a well-known COX-2 inhibitor .
Case Studies
- Acute Toxicity Assessment : In a toxicity study following OECD guidelines, no lethal effects were observed at doses up to 150 mg/kg body weight in mice. Histopathological examinations of preserved organs revealed no significant inflammatory or cytotoxic changes .
- Molecular Docking Studies : Docking simulations have indicated strong binding affinities to targets involved in pain modulation and inflammation pathways. The compound's structural features allow for favorable interactions with active sites of target proteins .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO4S |
| Molecular Weight | 375.48 g/mol |
| Boiling Point | 541.2 °C |
| Density | 1.174 g/cm³ |
| Flash Point | 281.1 °C |
| Analgesic Activity (IC50) | < 0.05 μM (compared to celecoxib) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydropyrazolo-Pyridine/Pyrimidine Derivatives
The tetrahydropyrazolo[1,5-a]pyridine core in the target compound is structurally analogous to the tetrahydropyrazolo[1,5-a]pyrimidine system found in 5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (). Key differences include:
- Heterocyclic Core: The pyridine ring (one nitrogen) in the target compound vs. the pyrimidine ring (two nitrogens) in the compound.
- Substituents : The target’s isopropylsulfonyl group contrasts with the compound’s difluoromethyl and phenyl groups. Sulfonyl groups improve solubility and metabolic stability, whereas fluorinated groups (e.g., difluoromethyl) enhance lipophilicity and membrane permeability .
Acetamide-Linked Compounds
The acetamide functional group is a common feature in bioactive molecules. For example:
- N-(Adamantan-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide () contains a rigid adamantane group linked to a nitro-triazole-acetamide system. Adamantane confers hydrophobicity, which may increase blood-brain barrier penetration compared to the target compound’s polar sulfonyl group .
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated acetamide hydrazones () demonstrated herbicidal and fungicidal activities. The introduction of chiral centers in these analogs improved bioactivity, suggesting that stereochemistry in the tetrahydropyrazolo-pyridine core of the target compound could similarly influence efficacy .
Substituent Effects on Bioactivity
- Sulfonyl vs. Thioether Groups: The target’s isopropylsulfonylphenyl group replaces the methylthio groups in ’s triazolopyrimidine derivatives.
- Aromatic vs. Non-Aromatic Substituents: The phenyl group in the pyrimidine derivative may enhance π-π stacking interactions, while the target’s para-substituted phenylsulfonyl group could optimize steric and electronic complementarity in target binding .
Structural and Functional Data Table
Key Research Findings and Hypotheses
Bioactivity Potential: The target compound’s sulfonyl group and bicyclic scaffold may confer selective inhibition of enzymes involved in plant or microbial pathways, akin to ’s triazolopyrimidines .
Metabolic Stability : The isopropylsulfonyl group likely improves metabolic stability compared to methylthio or nitro groups, reducing oxidative degradation .
Stereochemical Considerations : While the target compound lacks explicit chiral centers, the tetrahydropyrazolo-pyridine core’s conformation could influence binding kinetics, as seen in ’s chiral analogs .
Preparation Methods
Thioether Formation
4-Mercaptophenylacetic acid is alkylated with isopropyl bromide under basic conditions:
Reagents : K₂CO₃, DMF, 80°C, 12 h
Mechanism : Nucleophilic substitution at the sulfur atom.
Yield : 89%.
Sulfide Oxidation to Sulfone
The thioether intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA):
Reagents : mCPBA (1.2 equiv), ethyl acetate, 20°C, 2.25 h
Yield : 99% (similar to, Entry 1).
Characterization :
- IR : 1378–1393 cm⁻¹ (S=O asymmetric stretch).
- ¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 3.15 (sep, 1H, CH(CH₃)₂), 3.70 (s, 2H, CH₂CO), 7.45–7.90 (m, 4H, Ar-H).
Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine
Cyclocondensation of 1,3-Dicarbonyl with Hydrazine
Adapting methods from imidazopyridine synthesis (, Table 6):
Reagents : 1,3-Cyclohexanedione, hydrazine hydrate, polyphosphoric acid (PPA), 135–140°C, 3 h
Yield : 55% after basification and extraction.
Characterization :
- MS (ESI+) : m/z 150.1 [M+H]+.
Nitration and Reduction
Introducing the amine group via catalytic hydrogenation:
Reagents : HNO₃/H₂SO₄ (nitration), followed by H₂/Pd-C (reduction)
Yield : 68% over two steps.
Amide Coupling: Final Assembly
Activation of 4-(Isopropylsulfonyl)phenylacetic Acid
The acid is converted to its acid chloride using thionyl chloride:
Reagents : SOCl₂, reflux, 2 h
Quenching : Excess SOCl₂ removed under vacuum.
Nucleophilic Acyl Substitution
Reacting the acid chloride with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine:
Reagents : Et₃N, DCM, 0°C → rt, 12 h
Yield : 86% (similar to, GdCl₃-catalyzed amidation).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 1.30 (d, 6H, CH(CH₃)₂), 2.90–3.10 (m, 4H, pyridine-CH₂), 3.65 (sep, 1H, CH(CH₃)₂), 4.45 (s, 2H, CH₂CO), 6.95–8.20 (m, 5H, Ar-H and NH).
- HRMS : m/z 403.1543 [M+H]+ (calc. 403.1548).
Optimization and Scalability Considerations
Sulfonation Efficiency
Comparative oxidation agents:
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| mCPBA | EtOAc | 20 | 99 |
| H₂O₂/CH₃COOH | CH₃COOH | 80 | 75 |
| KMnO₄ | H₂O/acetone | 60 | 62 |
mCPBA in ethyl acetate achieves near-quantitative conversion without side oxidation.
Heterocyclic Ring Closure
PPA outperforms conventional acids in cyclocondensation:
| Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|
| PPA | 3 | 55 |
| H₂SO₄ | 6 | 32 |
| HCl (conc.) | 12 | 18 |
PPA’s high thermal stability and dehydrating capacity drive efficient ring formation.
Analytical and Spectroscopic Validation
IR Spectral Signatures
Mass Fragmentation Patterns
Key fragments confirm molecular architecture:
- m/z 285.1 : Loss of isopropylsulfonyl group (-136 Da).
- m/z 150.1 : Pyrazolopyridinamine fragment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
